
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.
科学的研究の応用
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
作用機序
The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.
類似化合物との比較
Similar Compounds
1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.
1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.
1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.
Uniqueness
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
92886-05-0 |
|---|---|
分子式 |
C7H11Br5 |
分子量 |
494.68 g/mol |
IUPAC名 |
1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3 |
InChIキー |
SJDSTAIIHMQVBE-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(CBr)C(CBr)(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


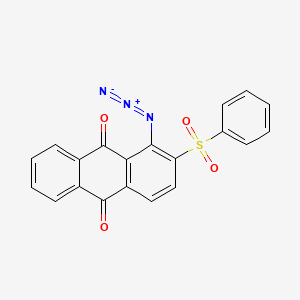
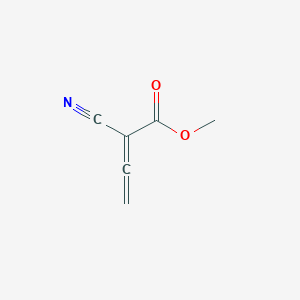
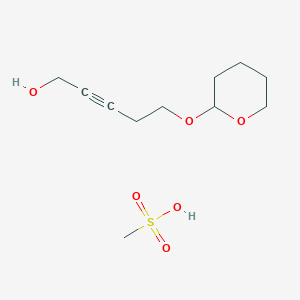
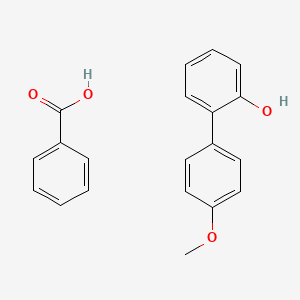
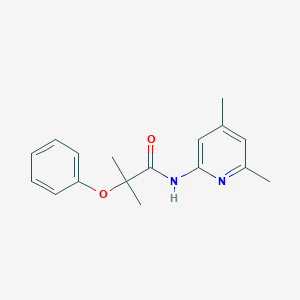
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
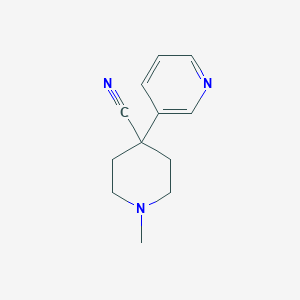
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)

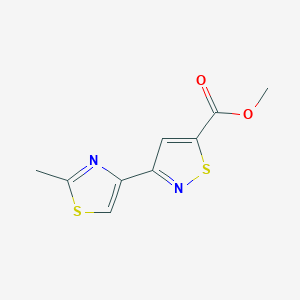
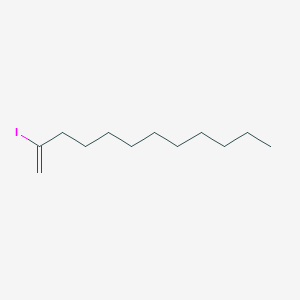
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)
